molecular formula C13H13ClN2O3S2 B2889778 Ethyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate CAS No. 688337-73-7

Ethyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

Cat. No. B2889778
CAS RN: 688337-73-7
M. Wt: 344.83
InChI Key: QCUKAWGTWXWTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C13H13ClN2O3S2 and its molecular weight is 344.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Thiazole Derivatives

The synthesis of thiazole derivatives, including compounds similar to ethyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate, is a significant area of research due to their potential applications in medicinal chemistry and material science. For example, the facile ring closure of amino-thiazole derivatives has been employed to produce thiazolopyrimidinones, which exhibit molluscicidal properties, indicating potential applications in controlling schistosomiasis by targeting snail hosts (El-bayouki & Basyouni, 1988).

Antimicrobial and Antioxidant Properties

Thiazole derivatives synthesized from compounds like ethyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate have been evaluated for their biological activities. Some of these derivatives have shown promising antimicrobial and antioxidant activities. For instance, certain synthesized lignan conjugates have displayed excellent antibacterial and antifungal properties, along with significant antioxidant potential, which could be beneficial in pharmaceutical applications (Raghavendra et al., 2016).

Corrosion Inhibition

The derivatives of thiazole compounds, similar to ethyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate, have been investigated for their corrosion inhibition properties on metals in acidic environments. These compounds have shown high inhibition efficiency, making them potential candidates for industrial applications in protecting metals from corrosion (Paul et al., 2020).

Cytotoxicity and Anticancer Activity

The synthesis and structural analysis of thiazole derivatives have led to the discovery of compounds with notable cytotoxic activity against various cancer cell lines. This suggests potential applications in the development of anticancer drugs. For example, novel thiopyrimidine derivatives derived from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate have been evaluated for their cytotoxic activity, offering insights into the design of new anticancer agents (Stolarczyk et al., 2018).

properties

IUPAC Name

ethyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S2/c1-3-19-12(17)10-11(15)16(13(20)21-10)8-6-7(14)4-5-9(8)18-2/h4-6H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUKAWGTWXWTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=C(C=CC(=C2)Cl)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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